3,3-Dicyclopropyl-3H-diazirene
Description
Properties
CAS No. |
143237-14-3 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3,3-dicyclopropyldiazirine |
InChI |
InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
PBQTUYDDXFQEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(N=N2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dicyclopropyl-3H-diazirine typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Cyclization: The tosyl oxime is treated with ammonia to form the diaziridine intermediate.
Industrial Production Methods
Industrial production methods for 3,3-dicyclopropyl-3H-diazirine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclopropyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring opens to generate a carbene intermediate.
Oxidation: The compound can be oxidized using reagents such as Jones reagent, iodine, and triethylamine.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Photochemical Activation: Ultraviolet light (approximately 365 nm) is used to activate the diazirine ring.
Oxidizing Agents: Jones reagent, iodine, and triethylamine are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions include carbenes, which can further react to form various insertion products depending on the available substrates.
Scientific Research Applications
Chemical Biology
Photoaffinity Labeling
3,3-Dicyclopropyl-3H-diazirene is extensively utilized in photoaffinity labeling, a technique used to study protein-ligand interactions. Upon exposure to light, the diazirene generates a reactive carbene that can covalently bond with target biomolecules, allowing researchers to map interactions between proteins and other molecules effectively. This method enhances the understanding of complex biological systems and aids in drug discovery by identifying potential drug targets .
Chemical Proteomics
In chemical proteomics, this compound serves as a tool for mapping noncovalent interactions between small molecules and proteins. Its ability to form stable covalent bonds upon activation makes it useful for probing the binding sites of drugs on their targets. This application is vital for developing new therapeutics and understanding drug mechanisms .
Organic Synthesis
Carbene Generation
The compound is recognized for its role as a carbene precursor in organic synthesis. The generated carbenes can insert into various bonds (C-H, N-H, O-H), facilitating the formation of complex molecular architectures. This reactivity is particularly valuable in synthesizing pharmaceuticals and other bioactive compounds .
Polymer Chemistry
In polymer science, this compound is employed for crosslinking polymers. The carbene generated can react with C-H or O-H bonds in polymer chains, leading to enhanced mechanical properties such as increased tensile strength and thermal stability. This application is significant in developing advanced materials with improved performance characteristics .
Material Science
Crosslinking Agents
The diazirene compound acts as a crosslinking agent in various polymer systems. It can enhance the physical properties of polymers by increasing their molecular weight and stiffness through covalent bonding between polymer chains. This property is exploited in industries requiring durable materials with specific performance criteria .
Surface Modification
Topical applications of this compound can improve the surface properties of low-energy materials like polyethylene and polypropylene. By increasing surface energy, it enhances adhesion strength and compatibility with coatings or adhesives, expanding the commercial applications of such materials .
Case Study 1: Protein Interaction Mapping
In a study focusing on protein-ligand interactions, researchers utilized this compound to label specific amino acid residues within proteins. The photochemical activation allowed for selective modification of target sites without affecting the overall protein structure. This approach provided insights into binding affinities and interaction dynamics critical for drug design .
Case Study 2: Polymer Crosslinking
Another investigation demonstrated the effectiveness of this compound as a crosslinker in creating robust polymer networks. The study highlighted how varying irradiation conditions influenced crosslink density and mechanical properties of the resulting materials. Enhanced thermal stability and resistance to solvents were observed, showcasing its potential in industrial applications .
Mechanism of Action
The mechanism of action of 3,3-dicyclopropyl-3H-diazirine involves the generation of a carbene intermediate upon photochemical activation. This carbene can insert into various bonds, such as C-H, N-H, and O-H bonds, leading to covalent modifications of target molecules. The diazo intermediate preferentially targets buried polar residues, enhancing selectivity in protein labeling .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Cyclopropyl vs. Phenyl/Chloro Groups : Cyclopropyl substituents (in the target compound) introduce greater steric strain compared to phenyl or chloro groups (e.g., 3-Chloro-3-phenyl-3H-diazirene ). This strain likely increases photolytic reactivity, favoring applications in rapid crosslinking.
- Electron-Withdrawing Effects : The trifluoromethyl group in 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide stabilizes the diazirine ring via electron withdrawal, reducing spontaneous decomposition but requiring stronger UV activation .
- Functional Group Diversity: Propanoic acid substituents (e.g., 3H-Diazirine-3,3-dipropanoic acid ) enhance solubility in aqueous systems, making them ideal for biological applications. In contrast, azido and dinitrophenyl groups () introduce explosive or click-chemistry functionalities .
Biological Activity
3,3-Dicyclopropyl-3H-diazirene is a compound that has garnered attention in recent years due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Structure and Synthesis
This compound is characterized by its diazirene ring, which is a three-membered nitrogen-containing heterocycle. The compound can be synthesized through various methods, including the oxidation of diaziridines or through carbene precursor reactions. Recent advancements in automated synthesis techniques have facilitated the production of diazirines, enhancing their applicability in biological research .
The biological activity of this compound is largely attributed to its ability to act as a photoreactive carbene precursor. When exposed to light, diazirenes can generate reactive intermediates that can insert into C–C bonds or other functional groups in biomolecules. This property allows for the modification of proteins and nucleic acids, potentially leading to new therapeutic strategies .
3.1. Antitumor Activity
Studies have indicated that diazirenes can enhance drug efficacy by modifying target proteins involved in cancer cell proliferation. For instance, the incorporation of this compound into chemotherapeutic agents has shown promise in increasing their effectiveness against various cancer types by altering the conformation of polypeptides and slowing down their hydrolysis .
3.2. Proteomics and Target Identification
The ability of this compound to selectively label proteins has made it a valuable tool in proteomics. Researchers have utilized this compound to probe protein interactions and post-translational modifications, allowing for a better understanding of cellular signaling pathways and disease mechanisms .
4.1. Study on Protein Labeling
A recent study demonstrated the use of this compound for labeling specific proteins in live cells. The researchers found that the compound could effectively bind to target proteins without inducing significant cytotoxicity, making it a promising candidate for in vivo studies .
4.2. Drug Development Research
In drug development contexts, this compound has been investigated as a potential enhancer for existing therapeutic agents. By modifying the structure of these drugs with diazirenes, researchers observed improved pharmacokinetic properties and increased therapeutic efficacy in preclinical models .
5. Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂ |
| CAS Number | 140651-35-0 |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Biological Activity | Antitumor, Proteomics Tool |
6. Conclusion
The compound this compound exhibits significant biological activity through its unique chemical properties as a photoreactive carbene precursor. Its applications in enhancing drug efficacy and probing protein interactions highlight its potential as a valuable tool in biochemical research and drug development.
Future studies are warranted to explore the full spectrum of biological activities associated with this compound and to optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 3,3-Dicyclopropyl-3H-diazirene to ensure experimental reproducibility?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the compound .
- Handling : Use anhydrous solvents and glove boxes under nitrogen/argon atmospheres to prevent moisture absorption. Pre-cool equipment (e.g., syringes) to avoid thermal shock during transfers .
- Safety : Follow general diazirine safety guidelines, including wearing PPE (gloves, goggles) and working in ventilated fume hoods due to potential light-induced reactivity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm cyclopropyl ring geometry and diazirine N=N bonding. Compare experimental shifts with quantum chemical calculations (e.g., DFT) for validation .
- IR Spectroscopy : Identify characteristic diazirine absorption bands (e.g., N=N stretch near 1550–1600 cm) and cyclopropyl C-H stretches (3100–3000 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying purity (>95%) .
Advanced Research Questions
Q. How do cyclopropyl substituents influence the photochemical reactivity of 3H-diazirine derivatives in photoaffinity labeling?
- Methodological Answer :
- Mechanistic Insight : Cyclopropyl groups induce steric strain, lowering the activation energy for photoinduced ring-opening. This enhances crosslinking efficiency in biomolecular systems compared to non-strained analogs .
- Experimental Design :
- Light Source : Use UV-A (365 nm) for controlled activation; optimize exposure time to balance labeling efficiency and compound degradation .
- Quenching Studies : Add scavengers (e.g., DTT) post-irradiation to terminate unreacted species and reduce background noise .
- Data Analysis : Compare LC-MS/MS results of labeled vs. unlabeled proteins to quantify crosslinking efficiency .
Q. What strategies resolve contradictions in reported reaction yields of 3,3-Dicyclopropyl-3H-diazirine in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Variable Optimization :
| Variable | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh) (5 mol%) | Increases C-C coupling | |
| Solvent | Anhydrous DMF | Reduces hydrolysis | |
| Temperature | 80°C under N | Accelerates kinetics |
- Contradiction Analysis : Discrepancies may arise from trace moisture or oxygen. Use Schlenk-line techniques for air-sensitive reactions and Karl Fischer titration to verify solvent dryness .
Q. How can reversible ring-opening behavior of 3,3-Dicyclopropyl-3H-diazirine be exploited in dynamic combinatorial chemistry?
- Methodological Answer :
- Equilibrium Control : Adjust pH (4–6) to stabilize the open-chain diazo intermediate, enabling reversible bioconjugation. Monitor equilibrium shifts via H NMR .
- Application : Use the compound as a "chemical chameleon" to generate adaptive ligand libraries for protein-binding studies. Analyze library diversity via HPLC-MS .
- Challenges : Mitigate side reactions (e.g., dimerization) by adding stabilizing agents like crown ethers .
Data Contradiction Analysis
Q. Why do studies report conflicting thermal stability profiles for 3,3-Dicyclopropyl-3H-diazirine derivatives?
- Methodological Answer :
- Root Cause : Variations in purity (>95% vs. <90%) and substituent electronic effects (e.g., electron-withdrawing groups stabilize the diazirine ring).
- Resolution :
- DSC/TGA Analysis : Compare decomposition onset temperatures (e.g., 121–123°C for pure samples vs. lower for impure batches) .
- Computational Modeling : Use DFT to calculate bond dissociation energies (BDEs) and correlate with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
